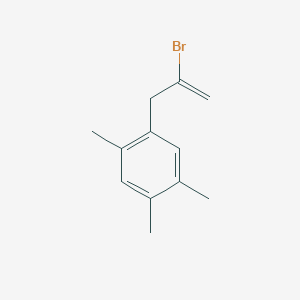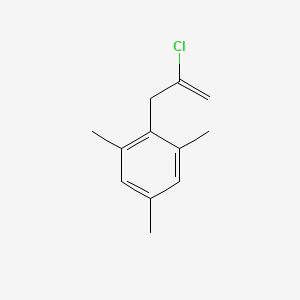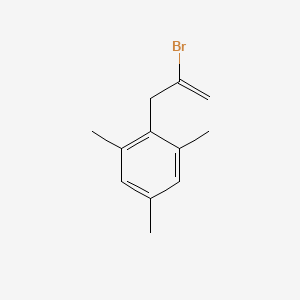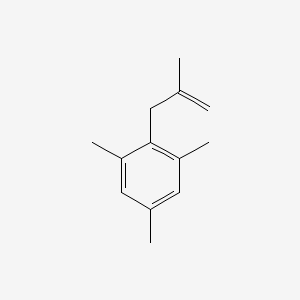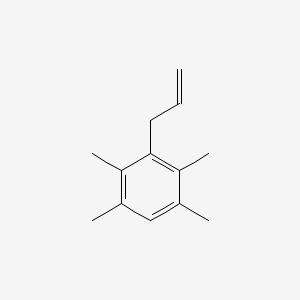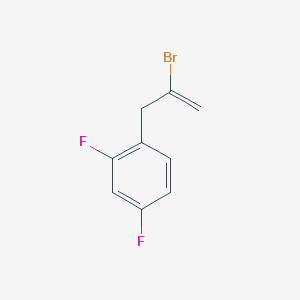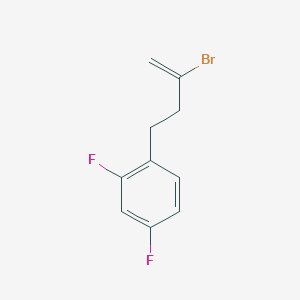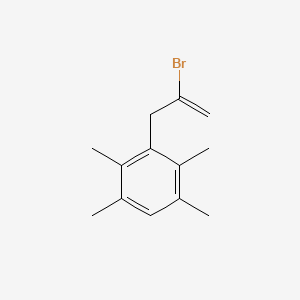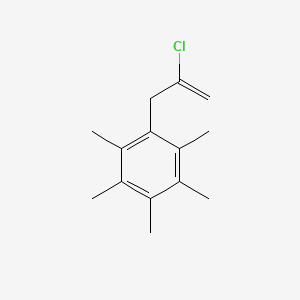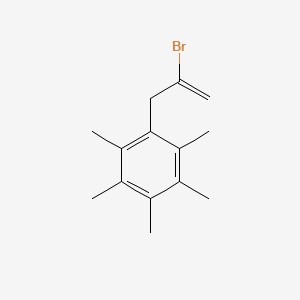
2-Chloro-4-(2,4-difluorophenyl)-1-butene
Vue d'ensemble
Description
The compound “2-Chloro-4-(2,4-difluorophenyl)-1-butene” is likely an organic compound that contains a butene group (a four-carbon chain with a double bond), a chloro group (a chlorine atom), and a difluorophenyl group (a phenyl ring with two fluorine atoms) .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2,4-difluorophenyl)-1-butene” would likely consist of a four-carbon chain with a double bond (butene), a chlorine atom attached (chloro), and a phenyl ring with two fluorine atoms (difluorophenyl). The exact structure would depend on the specific locations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(2,4-difluorophenyl)-1-butene” would depend on its specific structure. Factors that could influence its properties include the presence of the double bond in the butene group, the electronegativity of the chlorine and fluorine atoms, and the aromaticity of the phenyl ring .Applications De Recherche Scientifique
Gas Separation Technologies
The development and enhancement of gas separation technologies have seen significant advancements through the utilization of specialized compounds and methods. For instance, research on supported ionic liquid membranes (SILMs) has demonstrated superior performance over traditional polymers in the separation of CO2 from N2 and CH4, even under continuous flow mixed gas conditions. This highlights the potential for employing novel compounds in improving the efficiency and effectiveness of gas separation processes, which is critical for various industrial applications including carbon capture and storage (CCS) and natural gas processing (Scovazzo, 2009).
Olefin/Paraffin Separations
The production of butene-1, a crucial compound for controlling the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), showcases the importance of optimizing chemical processes for industrial applications. Alphabutol technology, focusing on the ethylene dimerization route, exemplifies the ongoing research aimed at enhancing the selectivity of butene-1 production. This research not only addresses operational challenges such as fouling but also opens up avenues for improving process efficiencies and outcomes in the petrochemical sector (Alenezi, Manan, & Zaidel, 2019).
Wastewater Treatment in Pesticide Production
The treatment of wastewater from pesticide production is critical for preventing environmental contamination. This includes the removal of toxic pollutants like chlorophenols and other related compounds. Studies have shown that biological processes and granular activated carbon can effectively remove these contaminants, ensuring that treated effluents meet legislative standards. Such research is vital for developing more sustainable and environmentally friendly practices in the pesticide industry (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Impact and Degradation
The degradation and environmental impact of chlorinated compounds, including chlorophenols, have been extensively studied to understand their behavior and fate in natural environments. Research in this area contributes to our knowledge of pollution sources, degradation pathways, and the overall impact of these compounds on ecosystems. This is crucial for informing environmental policy and remediation strategies to mitigate the adverse effects of pollution (Peng et al., 2016).
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
As the compound is part of a collection for early discovery researchers, it’s likely that its effects on biochemical pathways are still under investigation .
Result of Action
As this compound is provided to early discovery researchers, its specific effects at the molecular and cellular level are likely still under investigation .
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYRHQPVVXVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252440 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-difluorophenyl)-1-butene | |
CAS RN |
951893-40-6 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





